molecular formula C14H16Cl2N2OS B12458411 N-[(3,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide

N-[(3,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide

Cat. No.: B12458411
M. Wt: 331.3 g/mol
InChI Key: FRJCGJPVLCLJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide is a chemical compound with the molecular formula C14H16Cl2N2OS. It is known for its unique structure, which includes a cyclohexane ring, a carbamothioyl group, and a dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(3,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been studied as a ligand for dopamine receptors, where it can modulate neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide is unique due to its specific structural features, such as the cyclohexane ring and the dichlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H16Cl2N2OS

Molecular Weight

331.3 g/mol

IUPAC Name

N-[(3,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide

InChI

InChI=1S/C14H16Cl2N2OS/c15-10-6-11(16)8-12(7-10)17-14(20)18-13(19)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,17,18,19,20)

InChI Key

FRJCGJPVLCLJKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.